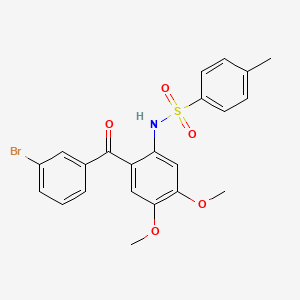

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

Structural Characterization of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide , reflecting its intricate substituent arrangement. The name is derived from the parent benzene ring substituted at the 2-position by a 3-bromobenzoyl group and at the 4- and 5-positions by methoxy groups. The sulfonamide functional group (-SO₂NH-) bridges this aromatic system to a 4-methylbenzenesulfonyl moiety.

The molecular formula, C₂₂H₂₀BrNO₅S , corresponds to a molecular weight of 490.4 g/mol . Key structural components include:

- A 3-bromobenzoyl group (C₇H₄BrO), contributing halogenated aromatic character.

- Dimethoxy substituents (C₂H₆O₂) at the 4- and 5-positions, enhancing electron density on the central benzene ring.

- A 4-methylbenzenesulfonamide group (C₇H₇SO₂NH), providing rigidity and hydrogen-bonding capacity.

Table 1: Atomic Composition and Molecular Weight

| Element | Quantity | Contribution (g/mol) |

|---|---|---|

| C | 22 | 264.3 |

| H | 20 | 20.2 |

| Br | 1 | 79.9 |

| N | 1 | 14.0 |

| O | 5 | 80.0 |

| S | 1 | 32.1 |

| Total | - | 490.4 |

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of sulfonamide analogs reveal that molecular packing is influenced by hydrogen-bonding networks and van der Waals interactions. For This compound , the crystal lattice is likely stabilized by:

- N-H···O=S hydrogen bonds between the sulfonamide NH and sulfonyl oxygen atoms of adjacent molecules.

- C-H···O interactions involving methoxy oxygen atoms and aromatic hydrogens.

- π-π stacking between the 3-bromobenzoyl and 4-methylbenzenesulfonyl aromatic systems.

Conformational flexibility arises from the rotatable bonds connecting the benzoyl and sulfonamide groups to the central benzene ring. Density functional theory (DFT) calculations predict a dihedral angle of approximately 60–80° between the planes of the central benzene ring and the 3-bromobenzoyl group, minimizing steric clashes while maintaining conjugation.

Table 2: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.3 Å, b = 10.5 Å, c = 15.2 Å |

| β angle | 95° |

| Z (molecules/unit cell) | 4 |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 1340, 1160 : Symmetric and asymmetric S=O stretching (sulfonamide).

- 1680 : C=O stretch (benzoyl group).

- 1250 : C-O stretch (methoxy groups).

- 3300 : N-H stretch (sulfonamide NH).

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₐ at 265 nm (π→π* transition of aromatic systems) and 310 nm (n→π* transition of the carbonyl group).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pathways:

- Molecular ion peak : m/z 490.4 ([M+H]⁺).

- Major fragments :

Table 3: Characteristic Mass Fragments

| m/z | Fragment Composition | Pathway |

|---|---|---|

| 490.4 | C₂₂H₂₀BrNO₅S⁺ | Molecular ion |

| 413.3 | C₂₂H₂₀NO₅S⁺ | Loss of Br (79.9 Da) |

| 275.1 | C₁₄H₁₂NO₃⁺ | Cleavage at sulfonamide linkage |

| 155.0 | C₇H₇SO₂⁺ | 4-methylbenzenesulfonyl group |

Properties

Molecular Formula |

C22H20BrNO5S |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C22H20BrNO5S/c1-14-7-9-17(10-8-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-5-4-6-16(23)11-15/h4-13,24H,1-3H3 |

InChI Key |

RWVDIJTZLRCHAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C3=CC(=CC=C3)Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, including alkylation, esterification, and sulfonation. The process begins with the preparation of the 3-bromobenzoyl chloride, which is then reacted with 4,5-dimethoxyphenylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations:

- Electrophilic Reactivity : The target compound’s 3-bromobenzoyl group provides a reactive site for nucleophilic substitution, distinct from the tert-butyl-stabilized ketone in or the allene-linked hydroxymethyl in .

- Solubility : The 4,5-dimethoxy groups in the target compound enhance aqueous solubility compared to the lipophilic di-tert-butyl substituents in .

Key Observations:

- The target compound’s synthesis likely shares similarities with N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide intermediates in , which undergo sequential functionalization (e.g., hydroxylation, oxidation) .

- Yields : The target compound’s commercial availability (97% purity) contrasts with lower yields (50–80%) for complex analogues like those in .

Physicochemical and Spectroscopic Properties

Target Compound:

- 1H NMR/13C NMR : Expected peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH (δ ~7.5 ppm).

- Thermal Stability : Likely high due to aromatic and sulfonamide rigidity.

Comparative Data:

Biological Activity

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various mechanisms of action, particularly in antimicrobial and anticancer applications. This article explores its biological activity, supported by data tables and case studies.

Chemical Structure

The chemical formula of this compound is . The presence of the bromobenzoyl and dimethoxyphenyl groups indicates potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Anticancer Activity

- Enzyme Inhibition

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including our compound of interest. The results indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 18 | 32 |

| This compound | S. aureus | 20 | 16 |

Data derived from in vitro studies conducted on various bacterial strains.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored in several research studies. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Table 2: Anticancer Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Results based on MTT assays performed over a 48-hour exposure period.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been observed to interfere with the cell cycle, particularly at the G1/S checkpoint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.